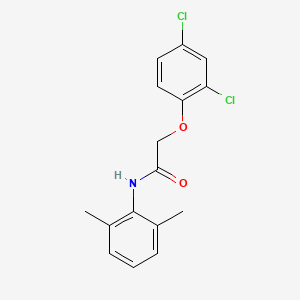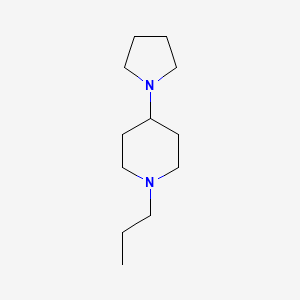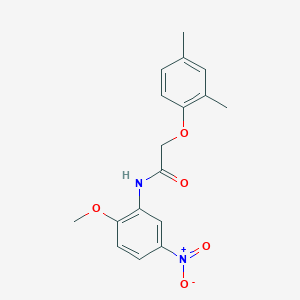
2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMNA and has been synthesized using different methods.
作用机制
The mechanism of action of DMNA is not fully understood. However, studies have shown that DMNA inhibits the activity of enzymes involved in cell growth and proliferation. DMNA has also been found to induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects:
DMNA has been found to have both biochemical and physiological effects. Biochemically, DMNA has been shown to inhibit the activity of enzymes involved in cell growth and proliferation. Physiologically, DMNA has been found to induce cell death and reduce tumor growth in animal models.
实验室实验的优点和局限性
DMNA has several advantages for lab experiments, including its stability and solubility in organic solvents. However, DMNA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
For DMNA research include further studies on its mechanism of action and potential applications in medicine, agriculture, and material science.
合成方法
DMNA can be synthesized using different methods, including the reaction of 2,4-dimethylphenol with 2-methoxy-5-nitrobenzoyl chloride in the presence of a base. This reaction results in the formation of 2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide. Another method involves the reaction of 2,4-dimethylphenol with 2-methoxy-5-nitrobenzoic acid in the presence of a coupling agent.
科学研究应用
DMNA has been used in scientific research for its potential applications in various fields, including medicine, agriculture, and material science. DMNA has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. DMNA has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce cell death. Additionally, DMNA has been investigated for its potential use in the development of new materials, such as polymers.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-4-6-15(12(2)8-11)24-10-17(20)18-14-9-13(19(21)22)5-7-16(14)23-3/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRDQYJHLOJBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
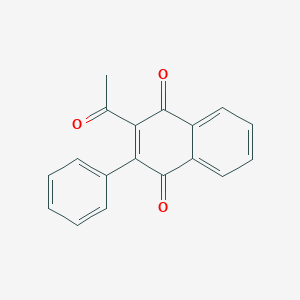
![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)
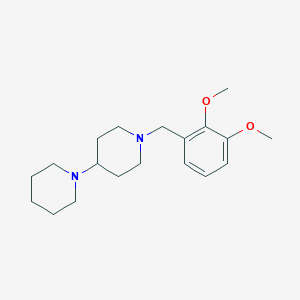
![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)
![methyl N-({3-oxo-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]dec-8-yl}carbonyl)glycinate](/img/structure/B5690476.png)
![1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
![3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)


![3-{5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}-N-isopropylpropanamide](/img/structure/B5690509.png)
![7-methoxy-3-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5690518.png)
